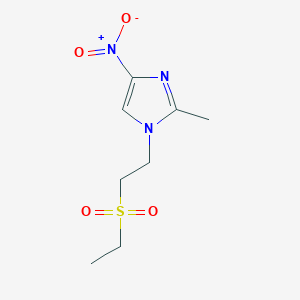

1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro-

説明

チニダゾールは、ニトロイミダゾール系化合物に属する合成抗原虫剤および抗菌剤です。 トリコモナス症、ジアルジア症、アメーバ症、細菌性膣炎など、原虫および嫌気性細菌によって引き起こされる感染症の治療に広く使用されています 。 1970年代初頭に開発されたチニダゾールは、その有効性と比較的長い半減期で知られており、貴重な治療選択肢となっています .

2. 製法

合成経路および反応条件: チニダゾールは、イミダゾール誘導体のニトロ化を含む多段階プロセスによって合成されます。主なステップには以下が含まれます。

ニトロ化: イミダゾールをニトロ化して2-メチル-5-ニトロイミダゾールを形成します。

工業生産方法: チニダゾールの工業生産には、高収率と高純度を確保するために反応条件を最適化する必要があります。このプロセスには通常、以下が含まれます。

反応の最適化: 収率を最大化するために、温度、pH、および反応時間を制御します。

準備方法

Synthetic Routes and Reaction Conditions: Tinidazole is synthesized through a multi-step process involving the nitration of imidazole derivatives. The key steps include:

Nitration: Imidazole is nitrated to form 2-methyl-5-nitroimidazole.

Alkylation: The nitroimidazole is then alkylated with 2-chloroethyl ethyl sulfone to produce tinidazole.

Industrial Production Methods: Industrial production of tinidazole involves optimizing the reaction conditions to ensure high yield and purity. The process typically includes:

Reaction Optimization: Controlling temperature, pH, and reaction time to maximize yield.

Purification: Using techniques such as recrystallization and filtration to obtain pure tinidazole.

化学反応の分析

反応の種類: チニダゾールは、以下を含むいくつかの種類の化学反応を起こします。

還元: チニダゾールのニトロ基は、特定の条件下でアミノ基に還元できます。

一般的な試薬と条件:

還元: 一般的な還元剤には、水素ガスと金属触媒が含まれます。

主要な生成物:

還元生成物: チニダゾールのアミノ誘導体。

酸化生成物: 水酸化化合物やカルボキシル化化合物などのさまざまな酸化代謝物.

4. 科学研究への応用

チニダゾールは、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Pharmaceutical Applications

-

Antimicrobial Activity

- The compound is recognized as a degradation product of Tinidazole, a nitroimidazole antibiotic used to treat infections caused by protozoa and anaerobic bacteria. Its structural similarity suggests potential antimicrobial properties, making it a candidate for further research in antibiotic development .

-

Antiprotozoal Agent

- Similar to Tinidazole, it may exhibit efficacy against parasites responsible for diseases such as trichomoniasis and giardiasis. Studies indicate that nitroimidazoles are effective in disrupting the DNA of protozoa, leading to cell death.

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various nitroimidazole derivatives, including 1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro-. Results indicated that compounds with similar functional groups demonstrated significant activity against Trichomonas vaginalis and Giardia lamblia. The study highlighted the importance of the nitro group in mediating biological activity .

Case Study 2: Synthesis and Derivative Exploration

Research focused on synthesizing derivatives of the compound to enhance its pharmacological properties. Modifications to the ethylsulfonyl group were shown to improve solubility and bioavailability. This work suggests pathways for developing new formulations with enhanced therapeutic effects .

作用機序

チニダゾールは、感受性のある生物のDNAを破壊することによってその効果を発揮します。チニダゾールのニトロ基は、原虫や嫌気性細菌におけるフェレドキシンを介した電子伝達系によって還元されます。 この還元により遊離ニトロラジカルが発生し、DNA鎖切断を引き起こし、DNA合成を阻害し、細胞死につながります .

類似の化合物:

メトロニダゾール: 同様の抗原虫および抗菌特性を持つ別のニトロイミダゾール.

クリンダマイシン: 嫌気性感染症の治療に使用される抗生物質ですが、別のクラスの化合物に属します.

比較:

類似化合物との比較

Metronidazole: Another nitroimidazole with similar antiprotozoal and antibacterial properties.

Clindamycin: An antibiotic used to treat anaerobic infections, though it belongs to a different class of compounds.

Comparison:

Half-Life: Tinidazole has a longer half-life compared to metronidazole, resulting in less frequent dosing.

Efficacy: Tinidazole is often preferred for its higher efficacy and better patient tolerance.

Side Effects: Both tinidazole and metronidazole can cause similar side effects, but tinidazole is associated with fewer gastrointestinal disturbances.

生物活性

1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro- (CAS Number: 25459-12-5), is a nitroimidazole derivative that has garnered interest due to its potential biological activities, particularly in the field of antimicrobial and antiprotozoal agents. This compound is recognized as an impurity of tinidazole, a well-known antibiotic used in treating various infections. Understanding the biological activity of this compound involves exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C8H13N3O4S

- Molecular Weight : 247.27 g/mol

- IUPAC Name : 1-(2-ethylsulfonylethyl)-2-methyl-4-nitroimidazole

- SMILES Notation : CCS(=O)(=O)CCn1cc(nc1C)N+[O-]

The biological activity of nitroimidazoles, including 1H-imidazole derivatives, primarily stems from their ability to generate reactive oxygen species (ROS) upon reduction. This process is initiated by the reduction of the nitro group, which leads to the formation of nitroso intermediates that can cause oxidative damage to cellular components. The mechanism can be summarized as follows:

- Reduction of Nitro Group : The nitro group undergoes enzymatic reduction to form reactive intermediates.

- Formation of Reactive Oxygen Species : These intermediates can generate ROS, leading to oxidative stress within microbial cells.

- Cytotoxic Effects : The resulting oxidative damage can disrupt cellular functions and lead to cell death.

Antimicrobial Activity

Research indicates that 1H-imidazole derivatives exhibit significant antimicrobial properties against a variety of pathogens. For instance:

- Against Anaerobic Bacteria : Nitroimidazoles are particularly effective against anaerobic bacteria such as Helicobacter pylori, which is implicated in gastric infections. The reduction of the nitro group activates the compound, enhancing its antibacterial efficacy .

- Antiprotozoal Activity : Similar compounds have shown effectiveness against protozoal infections, including those caused by Trichomonas vaginalis and Giardia lamblia. The mechanism involves similar ROS generation leading to cell death in these pathogens .

Case Studies

Several studies have explored the biological effects of nitroimidazoles:

- Study on Nitrogen Oxide Release : A study demonstrated that certain nitroimidazoles release nitrogen oxides upon reduction, contributing to their antimicrobial activity. This release was assessed using DAF-2DA dye assays, indicating localized NO formation within cells .

- Comparative Efficacy Studies : Comparative studies have shown that derivatives like tinidazole are more effective than their parent compounds due to structural modifications that enhance their pharmacokinetic properties .

Data Table: Biological Activity Overview

| Compound Name | Type | Target Pathogen | Mechanism |

|---|---|---|---|

| Tinidazole | Antibiotic | Helicobacter pylori | ROS generation via nitro group reduction |

| Metronidazole | Antibiotic | Trichomonas vaginalis | Oxidative stress induction |

| 1H-Imidazole Derivative | Antimicrobial | Anaerobic bacteria | Cytotoxicity through ROS |

特性

IUPAC Name |

1-(2-ethylsulfonylethyl)-2-methyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O4S/c1-3-16(14,15)5-4-10-7(2)9-6-8(10)11(12)13/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLSLZFTEKNLFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCN1C(=NC=C1[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023676 | |

| Record name | Tinidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tinidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>37.1 [ug/mL] (The mean of the results at pH 7.4), 3.03e+00 g/L | |

| Record name | SID855690 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Tinidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tinidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Tinidazole is a prodrug and antiprotozoal agent. The nitro group of tinidazole is reduced in Trichomonas by a ferredoxin-mediated electron transport system. The free nitro radical generated as a result of this reduction is believed to be responsible for the antiprotozoal activity. It is suggested that the toxic free radicals covalently bind to DNA, causing DNA damage and leading to cell death. The mechanism by which tinidazole exhibits activity against Giardia and Entamoeba species is not known, though it is probably similar., The nitro group of tinidazole is reduced by cell extracts of Trichomonas. As a result of this reduction a free nitro radical is generated which may be responsible for the antiprotozoal activity. The mechanism by which tinidazole exhibits activity against Giardia and Entamoeba species is not known. | |

| Record name | Tinidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TINIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals from benzene | |

CAS No. |

148159-84-6, 19387-91-8 | |

| Record name | 1H-Imidazole, 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitro-, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148159-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tinidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19387-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tinidazole [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019387918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tinidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tinidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tinidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tinidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TINIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/033KF7V46H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TINIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tinidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

127-128 °C, 127 - 128 °C | |

| Record name | Tinidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TINIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tinidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。